molecular formula C14H16N2O6 B1234583 Indicaxanthin

Indicaxanthin

Cat. No.: B1234583
M. Wt: 308.29 g/mol
InChI Key: RJIIQBYZGJSODH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indicaxanthin is a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Neuro-Modulatory Activity and Brain Health

Indicaxanthin, a compound found in Opuntia Ficus Indica, demonstrates considerable neuro-modulatory activity. A study revealed that consumption of fruits containing this compound led to specific activation of intracortical excitatory circuits in the human motor cortex. This activation suggests a potential role of this compound in enhancing cortical excitability and plasticity, indicating its potential in neurotherapeutic applications (Gambino et al., 2022).

Antioxidant Activity and LDL Protection

This compound has been recognized for its antioxidant properties. A study investigating the bioavailability of betalains, including this compound, from dietary sources, found that following ingestion, this compound was absorbed and excreted by the human body, while also being incorporated into LDL (Low-Density Lipoproteins). This incorporation into LDL was associated with enhanced resistance of these particles to oxidative damage, suggesting a protective role of this compound against oxidative stress (Tesoriere et al., 2004).

Exercise Recovery and Oxidative Stress Reduction

The consumption of Opuntia Ficus Indica juice, rich in this compound, was studied for its effects on oxidative stress and autonomic balance after intense exercise in physically active women. The results showed a significant reduction in oxidative stress markers and an improved autonomic balance, indicating the potential of this compound in aiding recovery and reducing exercise-induced oxidative stress (Bellafiore et al., 2021).

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]pyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)/t10-,11-/m0/s1

InChI Key

RJIIQBYZGJSODH-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H]([N+](=C/C=C/2\C[C@H](NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Canonical SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Synonyms

indicaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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